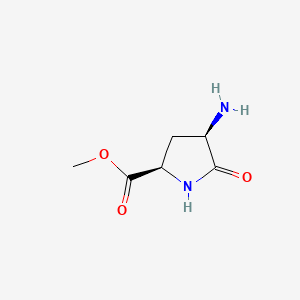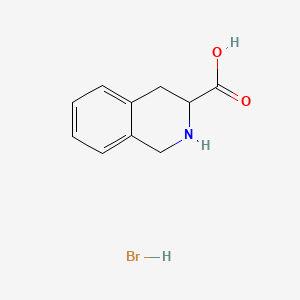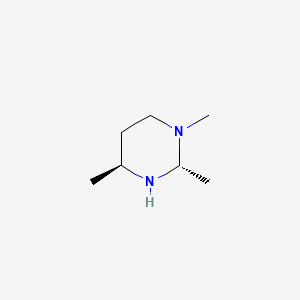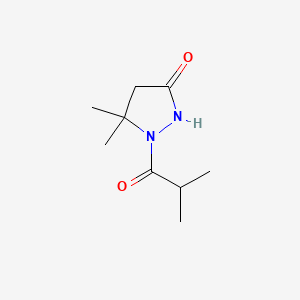
Methyl (4R)-4-amino-5-oxo-D-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4R)-4-amino-5-oxo-D-prolinate, also known as MAP, is a non-natural amino acid derivative that has been widely used in scientific research due to its unique properties. It is a chiral molecule that possesses both an amine and a carboxyl group, making it a versatile building block for the synthesis of various compounds.
Mecanismo De Acción
Methyl (4R)-4-amino-5-oxo-D-prolinate acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Methyl (4R)-4-amino-5-oxo-D-prolinate can increase the half-life and bioavailability of GLP-1 and GIP, leading to improved glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects:
Methyl (4R)-4-amino-5-oxo-D-prolinate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to increase GLP-1 and GIP levels in humans, leading to improved glycemic control. In addition, Methyl (4R)-4-amino-5-oxo-D-prolinate has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4R)-4-amino-5-oxo-D-prolinate is a versatile building block that can be used for the synthesis of various compounds. It is also a useful tool for studying enzyme catalysis and protein-ligand interactions. However, the synthesis of Methyl (4R)-4-amino-5-oxo-D-prolinate can be challenging and time-consuming, and the purity of the final product can be difficult to achieve. In addition, the cost of Methyl (4R)-4-amino-5-oxo-D-prolinate can be prohibitive for some research groups.
Direcciones Futuras
There are several potential future directions for the use of Methyl (4R)-4-amino-5-oxo-D-prolinate in scientific research. One area of interest is the development of Methyl (4R)-4-amino-5-oxo-D-prolinate-based inhibitors of DPP-IV for the treatment of diabetes. Another area of interest is the use of Methyl (4R)-4-amino-5-oxo-D-prolinate as a fluorescent probe for the study of protein-ligand interactions. Finally, the synthesis of Methyl (4R)-4-amino-5-oxo-D-prolinate analogs with improved properties, such as increased stability or bioavailability, may have therapeutic implications for various diseases.
Métodos De Síntesis
Methyl (4R)-4-amino-5-oxo-D-prolinate can be synthesized through a multi-step process involving the reaction of L-aspartic acid with a reducing agent such as sodium borohydride, followed by the addition of a methylating agent such as iodomethane. The resulting product is then purified through column chromatography to obtain pure Methyl (4R)-4-amino-5-oxo-D-prolinate.
Aplicaciones Científicas De Investigación
Methyl (4R)-4-amino-5-oxo-D-prolinate has been widely used in scientific research as a building block for the synthesis of various compounds, including peptides, peptidomimetics, and small molecules. It has also been used as a substrate for enzymes, such as transaminases and dehydrogenases, to study their catalytic mechanisms. In addition, Methyl (4R)-4-amino-5-oxo-D-prolinate has been used as a fluorescent probe to study protein-ligand interactions.
Propiedades
IUPAC Name |
methyl (2R,4R)-4-amino-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-2-3(7)5(9)8-4/h3-4H,2,7H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMNXZPKZPVPGI-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665228 |
Source


|
| Record name | Methyl (4R)-4-amino-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4R)-4-amino-5-oxo-D-prolinate | |
CAS RN |
189450-23-5 |
Source


|
| Record name | Methyl (4R)-4-amino-5-oxo-D-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)


![1,3,5,7-Tetrazatricyclo[5.3.1.04,11]undeca-2,4(11),5,8-tetraene](/img/structure/B575418.png)
![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)




